4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is not well-documented. like other similar compounds, it may interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, depending on the nature of the target and the compound’s structure .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate include:
- 4-Bromo-2-(2-((decanoamino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and applications.
Properties
CAS No. |
767339-35-5 |
---|---|
Molecular Formula |
C31H42BrN3O5 |
Molecular Weight |
616.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C31H42BrN3O5/c1-3-5-6-7-8-9-10-11-12-13-29(36)33-23-30(37)35-34-22-25-21-26(32)16-19-28(25)40-31(38)24-14-17-27(18-15-24)39-20-4-2/h14-19,21-22H,3-13,20,23H2,1-2H3,(H,33,36)(H,35,37)/b34-22+ |
InChI Key |
LWZHQGGCLAISJV-PPOKSSTKSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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